![molecular formula C20H20BrN5O2S B14939155 N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 2-bromoaniline derivative, which is then reacted with 4,6-dimethyl-2-pyrimidinylamine under controlled conditions to form the intermediate. This intermediate is further reacted with phenylmethanesulfonyl chloride to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{(2-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE
- N-{(2-FLUOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE
Uniqueness
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from its chloro and fluoro analogs, which may have different properties and applications.
Properties
Molecular Formula |
C20H20BrN5O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-1-(2-bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C20H20BrN5O2S/c1-14-12-15(2)23-19(22-14)25-20(24-18-11-7-6-10-17(18)21)26-29(27,28)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
ZEHLNBOIQKQEFJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/NC3=CC=CC=C3Br)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)CC2=CC=CC=C2)NC3=CC=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


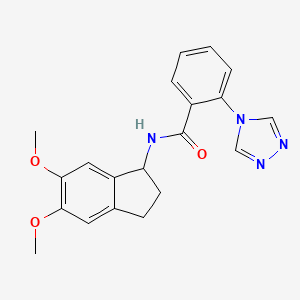
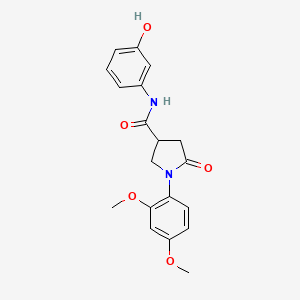
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
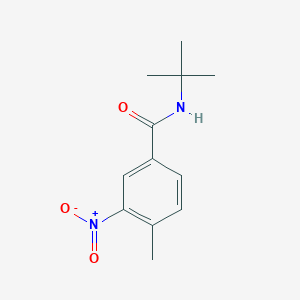

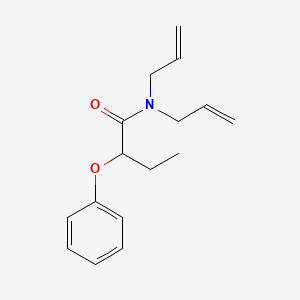
![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
![4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939132.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
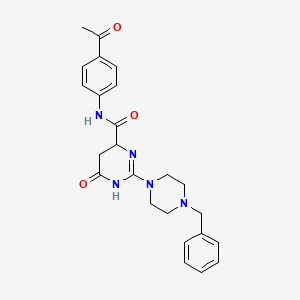
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)
